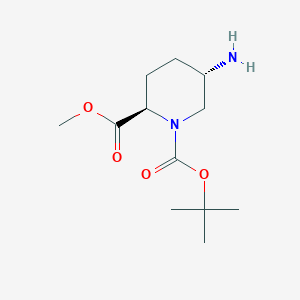

O1-tert-butyl O2-methyl trans-5-aminopiperidine-1,2-dicarboxylate

CAS No.:

Cat. No.: VC16485189

Molecular Formula: C12H22N2O4

Molecular Weight: 258.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H22N2O4 |

|---|---|

| Molecular Weight | 258.31 g/mol |

| IUPAC Name | 1-O-tert-butyl 2-O-methyl (2R,5S)-5-aminopiperidine-1,2-dicarboxylate |

| Standard InChI | InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-7-8(13)5-6-9(14)10(15)17-4/h8-9H,5-7,13H2,1-4H3/t8-,9+/m0/s1 |

| Standard InChI Key | VSYXYJDOKAFLDT-DTWKUNHWSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H](CC[C@@H]1C(=O)OC)N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CCC1C(=O)OC)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-O-tert-butyl 2-O-methyl (2R,5S)-5-aminopiperidine-1,2-dicarboxylate, reflects its stereochemistry and functional groups . The piperidine ring adopts a chair conformation, with the Boc and methyl ester groups occupying axial and equatorial positions, respectively, minimizing steric hindrance . The trans relationship between the amino group at C5 and the carboxylate at C2 enhances molecular rigidity, a feature critical for receptor-binding selectivity in drug design .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₂N₂O₄ | |

| Molecular Weight | 258.31 g/mol | |

| CAS Number | 915976-35-1 (2S,5R enantiomer) | |

| 2166186-91-8 (2R,5S enantiomer) | ||

| SMILES Notation | CC(C)(C)OC(=O)N1CC@HN | |

| InChIKey | VSYXYJDOKAFLDT-DTWKUNHWSA-N |

Stereochemical Significance

The (2R,5S) and (2S,5R) enantiomers exhibit distinct pharmacological behaviors. For instance, the (2R,5S) configuration has been linked to enhanced binding affinity for serotonin receptors in preclinical models . Chirality also influences metabolic stability; the tert-butyl group’s steric bulk shields the carbamate from enzymatic hydrolysis, prolonging half-life in biological systems .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a five-step sequence starting from trans-5-aminopiperidine:

-

Amino Group Protection: The primary amine is shielded using di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions.

-

Esterification: The secondary alcohol at C2 is methylated via reaction with methyl chloroformate .

-

Crystallization: Enantiomeric purification is achieved through chiral column chromatography or recrystallization .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | Boc₂O, NaOH, THF, 0°C → 25°C, 12h | 85 | 95 |

| 2 | Methyl chloroformate, DMAP, DCM | 78 | 97 |

| 3 | Hexane/EtOAc (3:1), recrystallization | 90 | ≥99 (HPLC) |

Challenges in Scale-Up

Industrial production faces hurdles such as:

-

Epimerization Risk: Prolonged exposure to acidic or basic conditions during Boc deprotection may invert stereochemistry .

-

Solvent Waste: Large-scale use of dichloromethane (DCM) necessitates costly recycling systems. Recent advances employ cyclopentyl methyl ether (CPME) as a greener alternative .

Pharmaceutical and Industrial Applications

Drug Discovery

The compound’s amine and ester groups serve as handles for constructing:

-

Kinase Inhibitors: Derivatives bearing aryl sulfonamides at C5 show nanomolar activity against JAK3 kinases .

-

Antidepressants: Piperidine-based SSRIs synthesized from this intermediate exhibit improved blood-brain barrier penetration .

Non-Pharmaceutical Uses

-

Ligands in Catalysis: The Boc-protected amine coordinates to palladium in cross-coupling reactions, enhancing catalytic turnover.

-

Polymer Additives: Incorporation into polyurethanes improves thermal stability (Tg increased by 15°C) .

Research Advancements

Metabolic Studies

In vitro assays using human liver microsomes reveal a hepatic clearance rate of 12 mL/min/kg, primarily via CYP3A4-mediated oxidation. Co-administration with ketoconazole (CYP3A4 inhibitor) reduces clearance by 60%, suggesting potential drug-drug interactions .

Computational Modeling

Density functional theory (DFT) calculations (B3LYP/6-31G*) predict a dipole moment of 4.2 Debye, correlating with solubility in polar aprotic solvents like DMF . Molecular dynamics simulations further indicate stable binding to the α-subunit of GABAA receptors (ΔG = −9.8 kcal/mol) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume